

# An In-depth Technical Guide to Leucomalachite Green D5 (CAS 947601-82-3)

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## Compound of Interest

Compound Name: *Leucomalachite Green-d5*

Cat. No.: *B1591606*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, applications, and suppliers of Leucomalachite Green D5 (CAS 947601-82-3). It is intended to serve as a valuable resource for professionals in research and drug development who utilize stable isotope-labeled compounds in analytical studies. This document details the physicochemical properties, toxicological context of its parent compounds, and practical methodologies for its application.

## Core Chemical and Physical Properties

Leucomalachite Green D5 is the stable isotope-labeled form of Leucomalachite green, where five hydrogen atoms on the phenyl ring have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry.

Property	Value
CAS Number	947601-82-3
Molecular Formula	C <sub>23</sub> H <sub>21</sub> D <sub>5</sub> N <sub>2</sub> [1][2]
Molecular Weight	335.50 g/mol [1][2][3][4]
Synonyms	Bis-(4-dimethylaminophenyl)phenyl-d5-methane, LMG-D5[1][5]
Appearance	Light brown powder/solid[6]
Melting Point	100 - 104 °C[7]
Solubility	Soluble in Chloroform[7]
Storage Conditions	Refrigerator (2-8°C), under inert atmosphere[2][7]

## Toxicological Profile of Parent Compounds

Leucomalachite Green D5 serves as an analytical standard for the detection of Leucomalachite Green (LMG) and its parent compound, Malachite Green (MG). Malachite green is a triphenylmethane dye with antifungal properties that has been used in aquaculture. However, its use in food-producing animals is prohibited in many countries due to significant health concerns.[8]

Malachite green is readily metabolized to Leucomalachite green, which can persist in the fatty tissues of fish for extended periods.[4][9] Both compounds have demonstrated toxicity:

- **Carcinogenicity:** Studies have shown that both Malachite Green and Leucomalachite Green may be carcinogenic.[2][5][10] Leucomalachite green, in particular, has been linked to an increased incidence of liver tumors in female mice.[2][5]
- **Genotoxicity:** Both compounds are suspected of causing genetic defects.[3][7][11][12] Leucomalachite green has been shown to be an in vivo mutagen in the liver of transgenic female mice.[3]

- Other Toxic Effects: Exposure to these compounds can lead to various adverse effects, including hepatocyte vacuolization and apoptosis in the urinary bladder and thyroid follicular epithelial cells.[4][13]

Due to these toxicological properties, sensitive analytical methods are required to monitor for residues of Malachite Green and Leucomalachite Green in food products.

## Application in Analytical Chemistry

The primary application of Leucomalachite Green D5 is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantitative analysis of Malachite Green and Leucomalachite Green residues in various matrices, particularly in seafood. The use of a stable isotope-labeled internal standard is crucial for accurate quantification as it compensates for matrix effects and variations in sample preparation and instrument response.[14]

## Representative Experimental Protocol: Determination of Malachite Green and Leucomalachite Green in Fish Tissue by LC-MS/MS

This protocol is a generalized representation based on methodologies described in the scientific literature.[15][16][17]

### 3.1.1. Sample Preparation and Extraction

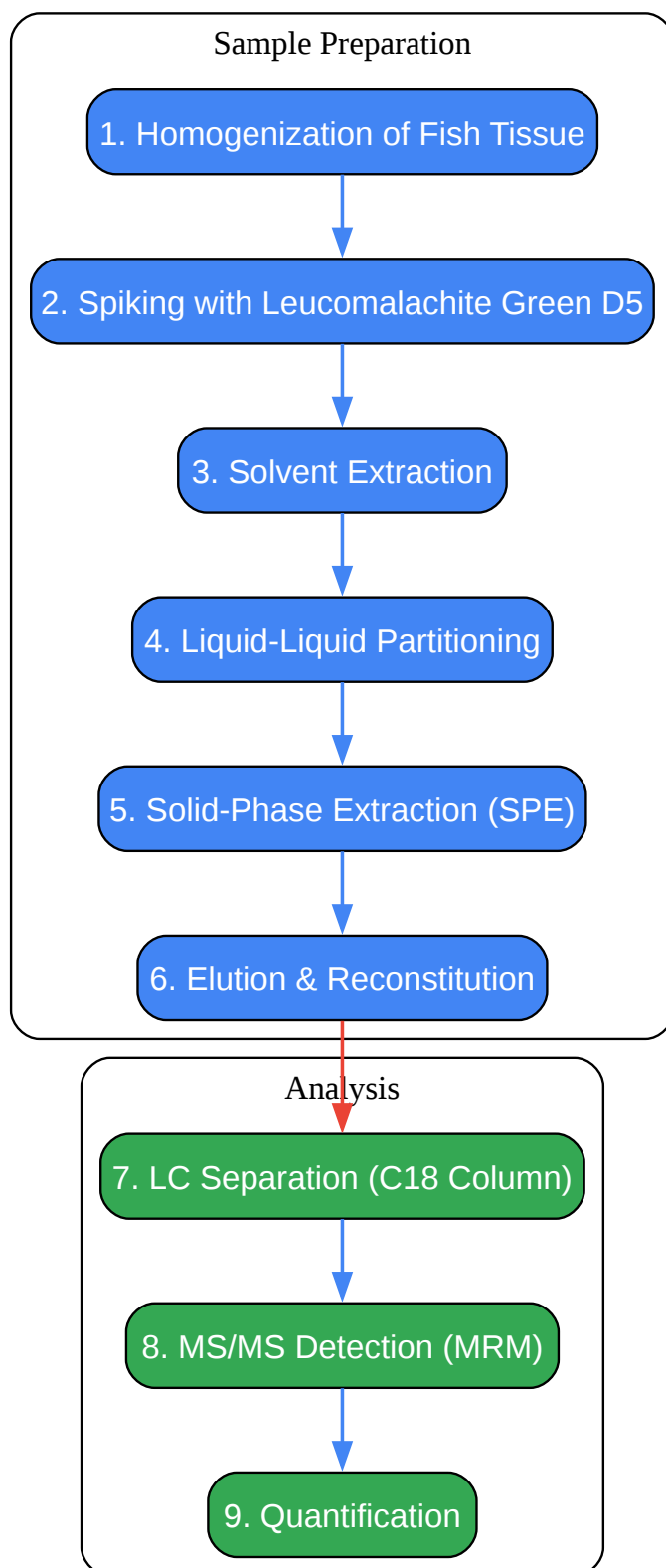
- Homogenization: Homogenize 2-5 g of fish tissue.
- Spiking: Add a known concentration of Leucomalachite Green D5 internal standard solution to the homogenized sample.
- Extraction: Extract the analytes and the internal standard from the tissue using an appropriate solvent system, such as acetonitrile with a buffer (e.g., ammonium acetate or citrate buffer).[15][16] This step is often followed by vortexing and centrifugation to separate the liquid and solid phases.

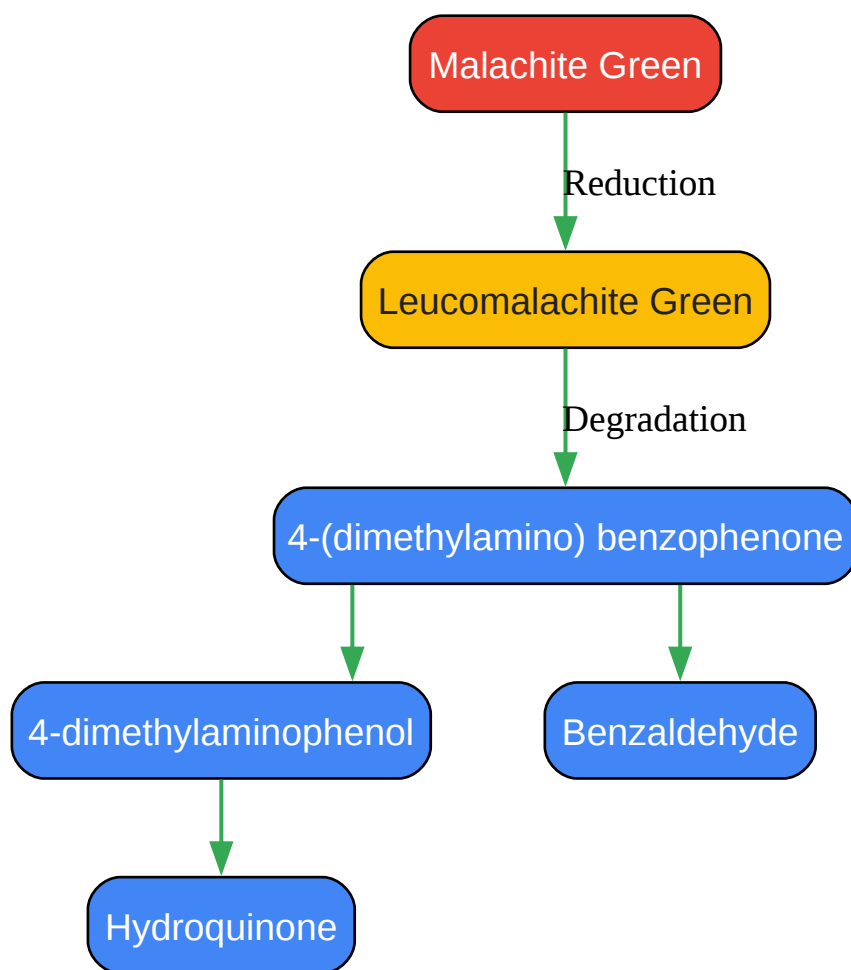
- Liquid-Liquid Partitioning: Further purify the extract by partitioning with a solvent like methylene chloride to remove interfering substances.[\[18\]](#)
- Solid-Phase Extraction (SPE): The extracted sample is then passed through an SPE cartridge (e.g., C18 or a strong cation-exchange column) for cleanup and concentration of the analytes.[\[15\]](#)[\[19\]](#)
- Elution and Reconstitution: The analytes are eluted from the SPE cartridge, and the eluate is evaporated to dryness. The residue is then reconstituted in a suitable solvent for LC-MS/MS analysis.[\[15\]](#)

### 3.1.2. LC-MS/MS Analysis

- Chromatographic Separation: Inject the reconstituted sample into a liquid chromatograph equipped with a C18 reverse-phase column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).
- Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer operating in the positive electrospray ionization (ESI+) mode. Detection and quantification are performed using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for Malachite Green, Leucomalachite Green, and Leucomalachite Green D5 are monitored.

## Experimental Workflow





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